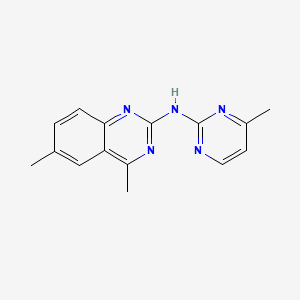![molecular formula C13H14ClNO3S2 B5876206 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sulfonamides, which have been widely used in the pharmaceutical industry due to their diverse pharmacological activities. TAK-659 has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide exerts its pharmacological effects by inhibiting the activity of several kinases that are involved in the proliferation and survival of cancer cells. It has been shown to inhibit the activity of BTK, a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide also inhibits the activity of FLT3, which is commonly mutated in acute myeloid leukemia, and AKT, which is involved in the survival of cancer cells.
Biochemical and Physiological Effects
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, as well as the formation of new blood vessels that are required for tumor growth. 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has also been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, which play a critical role in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has also been extensively studied in preclinical models, providing a wealth of data on its pharmacological effects and potential therapeutic applications. However, 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has some limitations for use in laboratory experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has not yet been approved for clinical use, which limits its potential for translation to the clinic.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide. One area of investigation is the development of combination therapies that incorporate 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide with other targeted inhibitors or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide and guide patient selection for clinical trials. Additionally, further studies are needed to fully elucidate the pharmacological effects and potential therapeutic applications of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide in various types of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide involves a multi-step process that begins with the preparation of 2-chloro-5-nitrothiophene. This intermediate is then reacted with 4-methoxyphenethylamine to produce 5-nitro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide. Reduction of the nitro group with palladium on carbon catalyst and hydrogen gas yields the desired product, 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and AKT, which are involved in the proliferation and survival of cancer cells. 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has also been evaluated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-18-11-4-2-10(3-5-11)8-9-15-20(16,17)13-7-6-12(14)19-13/h2-7,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJBVGNTLFBDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)


![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

